Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate
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Overview
Description
Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a fluoro group, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, such as 4-methyl-2-fluoro-5-methoxybenzoic acid. The bromination reaction is carried out using bromine in the presence of a catalyst like iron(III) bromide. The resulting bromomethyl derivative is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, including anti-HIV compounds.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate depends on its application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The bromomethyl group can facilitate the formation of covalent bonds with biological targets, leading to inhibition or modulation of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Lacks the fluoro and methoxy groups, making it less versatile in certain reactions.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Uniqueness
Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate is unique due to the combination of bromomethyl, fluoro, and methoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C10H10BrFO3 |
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Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-14-9-4-7(10(13)15-2)8(12)3-6(9)5-11/h3-4H,5H2,1-2H3 |
InChI Key |
JQGHBADMHDOOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CBr)F)C(=O)OC |
Origin of Product |
United States |
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